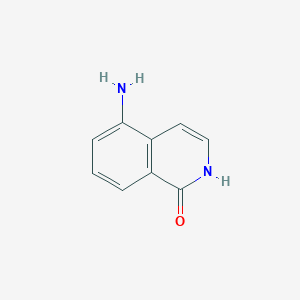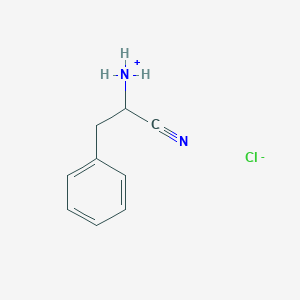![molecular formula C13H11ClFNO2 B113359 (3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 956628-90-3](/img/structure/B113359.png)
(3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C13H11ClFNO2 and its molecular weight is 267.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives, including compounds like (3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, have been identified as effective anticorrosive materials. These derivatives form highly stable chelating complexes with surface metallic atoms through coordination bonding, showing good effectiveness against metallic corrosion due to their high electron density. This application is particularly relevant in industrial settings where corrosion prevention is crucial for maintaining the integrity of metal structures and components (Verma, Quraishi, & Ebenso, 2020).
Synthesis of Pyrimidoquinolines
Research into the synthesis of pyrimido[4,5-b]quinolines from barbituric acid and anthranilic acid highlights the versatility of quinoline derivatives in pharmaceutical applications. These compounds are noted for their potential therapeutic importance, indicating a pathway for creating derivatives with significant biological activity. The process involves a one-step synthesis, offering a convenient method for producing biologically potent pyrimidoquinolines in good yields (Nandha kumar, Suresh, Mythili, & Mohan, 2001).
Optoelectronic Materials from Quinazolines and Pyrimidines
Quinazolines, closely related to quinolines, have been extensively researched for their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems has shown great value for creating novel optoelectronic materials. These derivatives are crucial for developing organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, demonstrating the importance of quinoline-related compounds in advancing optoelectronic technology (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antibacterial Agents from Fluoroquinolones
The development of fluoroquinolones, a class of antibacterial agents based on 4-quinolone-3-carboxylates, represents a significant application of quinoline derivatives. Introduced in the early 1980s, fluoroquinolones have broadened the spectrum of antibacterial activity against Gram-positive, Gram-negative, and mycobacterial organisms, as well as anaerobes. Ciprofloxacin hydrochloride, a notable fluoroquinolone, is highlighted for its role as both an important bioterrorist weapon against anthrax and a therapeutic agent for bacterial infections, showcasing the critical role of quinoline derivatives in public health and safety (da Silva, de Almeida, de Souza, & Couri, 2003).
Eigenschaften
IUPAC Name |
(3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2/c14-6-4-9-7-2-1-3-8(7)12(13(17)18)16-11(9)10(15)5-6/h1-2,4-5,7-8,12,16H,3H2,(H,17,18)/t7-,8+,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQNSJGKZSADBP-SXMVTHIZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3F)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3F)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B113276.png)

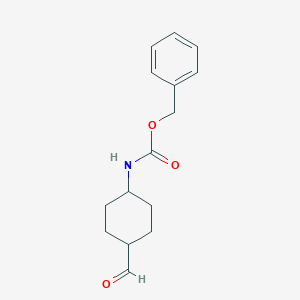
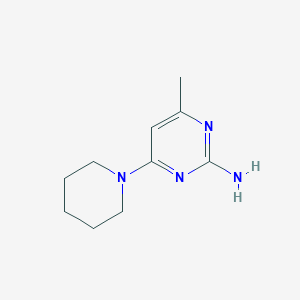

![4-[(Azepan-1-yl)carbonyl]benzylamine](/img/structure/B113286.png)
![1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B113287.png)
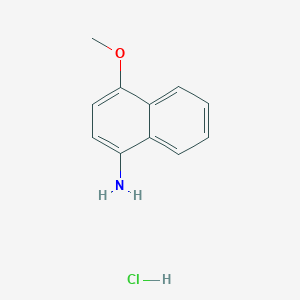


![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)
